Product packaging for Gevotroline hydrochloride(Cat. No.:CAS No. 112243-58-0)

Gevotroline hydrochloride

Cat. No.: B047682
CAS No.: 112243-58-0
M. Wt: 345.8 g/mol
InChI Key: KJROJWRPNPSEGV-UHFFFAOYSA-N
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Description

Gevotroline hydrochloride is a potent and selective ligand for sigma binding sites, which has garnered significant interest in neuropharmacological research. This compound acts as a sigma receptor antagonist, with a high affinity for the sigma-1 and sigma-2 subtypes. Its primary research value lies in its utility as a pharmacological tool for investigating the role of sigma receptors in various central nervous system (CNS) processes and disorders. Researchers utilize this compound to explore mechanisms related to psychosis, depression, and neuroprotection, as sigma receptors are implicated in the modulation of neurotransmitter systems, including dopaminergic, glutamatergic, and NMDA receptor function. Studies involving this compound have been instrumental in elucidating novel pathways for potential therapeutic interventions in psychiatric and neurological conditions. It is particularly valuable in in vitro binding assays and in vivo animal models to dissect complex neurochemical pathways and behavioral phenotypes. This product is supplied with high purity and rigorous quality control to ensure consistent and reliable performance in your experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21ClFN3 B047682 Gevotroline hydrochloride CAS No. 112243-58-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoro-2-(3-pyridin-3-ylpropyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3.ClH/c20-15-5-6-18-16(11-15)17-13-23(10-7-19(17)22-18)9-2-4-14-3-1-8-21-12-14;/h1,3,5-6,8,11-12,22H,2,4,7,9-10,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJROJWRPNPSEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)CCCC4=CN=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107266-06-8 (Parent)
Record name Gevotroline hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112243580
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DSSTOX Substance ID

DTXSID40149967
Record name Gevotroline hydrochloride
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Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112243-58-0
Record name Gevotroline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112243-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gevotroline hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112243580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gevotroline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEVOTROLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX31OJ4I9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Pharmacological Dissection of Gevotroline Hydrochloride at the Molecular and Receptor Level

Comprehensive Receptor Binding and Selectivity Profiling of Gevotroline (B11223) Hydrochloride

Gevotroline hydrochloride exhibits a complex receptor binding profile, interacting with several key neurotransmitter systems implicated in the pathophysiology of psychosis. Its characterization as an "atypical" antipsychotic stems from its balanced activity at multiple receptor sites, distinguishing it from older, "typical" antipsychotics that primarily target dopamine (B1211576) D2 receptors. wikipedia.orgebi.ac.uk

Elucidation of Dopamine D2 Receptor Interactions

This compound acts as an antagonist at dopamine D2 receptors, a hallmark of all antipsychotic medications. ebi.ac.uk However, it displays a relatively modest affinity for this receptor, with a reported inhibitory constant (Ki) of 104 nM. ebi.ac.uk This moderate affinity is a key feature of its atypical profile and is thought to contribute to a lower risk of extrapyramidal side effects (EPS), which are commonly associated with high-potency D2 receptor antagonists. ebi.ac.uk The interaction between dopamine D2 receptors and other receptor systems, such as the adenosine (B11128) A2A receptor, can influence neuronal excitability and neurotransmitter release. nih.gov

Characterization of Serotonin (B10506) 5-HT2 Receptor Subtype Engagement

A defining characteristic of this compound is its balanced antagonism of both dopamine D2 and serotonin 5-HT2 receptors. wikipedia.org The 5-HT2 receptor family, particularly the 5-HT2A and 5-HT2C subtypes, are G protein-coupled receptors that play a significant role in modulating dopamine neurotransmission. nih.govwikipedia.org Antagonism at 5-HT2A receptors is a common feature of atypical antipsychotics and is believed to contribute to their efficacy against the negative symptoms of schizophrenia and their reduced EPS liability. drugbank.comcsic.es The interaction between serotonin and dopamine systems is complex, with 5-HT2 receptors influencing dopamine release in key brain regions associated with psychosis. nih.govwikipedia.org

In-depth Analysis of Sigma Receptor Binding and Functional Implications (e.g., σ1)

This compound demonstrates a high affinity for sigma receptors, a unique class of intracellular proteins. wikipedia.org While initially misidentified as opioid receptors, sigma receptors are now understood to be distinct entities involved in a variety of cellular functions, including the modulation of neurotransmitter systems like the dopaminergic and glutamatergic pathways. sigmaaldrich.comresearchgate.netfrontiersin.org Gevotroline, along with other sigma receptor ligands like BMY-14802, has been shown to antagonize the effects of N-allyl-normetazocine (SKF-10047), a known sigma receptor agonist. ebi.ac.uk The functional implications of sigma receptor binding are multifaceted, with evidence suggesting their involvement in neurosteroid biosynthesis, the regulation of central cholinergic function, and the modulation of NMDA receptor activity. sigmaaldrich.com Interestingly, some sigma receptor ligands can influence the hypothalamic-pituitary-adrenal (HPA) axis, as demonstrated by the ability of gevotroline to increase plasma corticosterone (B1669441) levels in rats. ebi.ac.uk

Assessment of this compound's Affinity for Complementary Neurotransmitter Systems

Beyond its primary targets, this compound's pharmacological profile includes interactions with other neurotransmitter systems. Some sigma ligands have been found to interfere with the reuptake of norepinephrine (B1679862) and serotonin. scispace.com The modulation of these monoamine neurotransmitters is a key mechanism of action for many antidepressant medications. nih.gov Furthermore, the broader family of serotonin receptors, beyond the 5-HT2 subtype, plays a crucial role in regulating the release of numerous neurotransmitters, including dopamine, acetylcholine, and GABA. csic.eswikipedia.org

Intracellular Signal Transduction Pathways Mediated by this compound

The binding of this compound to its target receptors initiates a cascade of intracellular signaling events that ultimately produce its pharmacological effects. As most of its primary targets are G protein-coupled receptors (GPCRs), its actions are largely mediated through these complex signaling networks. wikipedia.org

Analysis of G Protein-Coupled Receptor (GPCR) Signaling Cascades (e.g., Gαq-PLC Axis)

The 5-HT2 receptor family, a key target of gevotroline, is coupled to the Gαq/11 G protein signaling pathway. wikipedia.orgmdpi.com Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.gov IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). nih.gov This Gαq-PLC signaling axis is a fundamental mechanism through which GPCRs regulate a vast array of cellular processes. frontiersin.org The modulation of this pathway by gevotroline's antagonist activity at 5-HT2 receptors is a critical component of its mechanism of action.

Receptor TargetBinding Affinity (Ki)Primary Signaling Pathway
Dopamine D2104 nM ebi.ac.ukGαi/o
Serotonin 5-HT2Balanced with D2 wikipedia.orgGαq/11 wikipedia.org
Sigma (σ1)High Affinity wikipedia.orgIntracellular Chaperone Activity frontiersin.org

Investigation of Biased Agonism and β-Arrestin Recruitment in this compound Action

The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is a critical area of modern pharmacology. For G protein-coupled receptors (GPCRs) like the dopamine D2 and serotonin 5-HT2A receptors, key targets of gevotroline, signaling can occur through G protein-dependent pathways or via β-arrestin-mediated pathways. The balance between these pathways can significantly influence a drug's therapeutic efficacy and side-effect profile.

As an antagonist at both D2 and 5-HT2A receptors, gevotroline's primary action is to block the effects of endogenous agonists like dopamine and serotonin. innoprot.comnih.gov However, the extent to which it may act as a biased antagonist, potentially inhibiting one pathway more effectively than another, remains an area for detailed investigation. Studies on other D2 receptor antagonists have revealed that different antagonists can have varied impacts on receptor oligomerization and signaling. mdpi.com For instance, some antagonists might favor G protein-mediated signaling blockade while having a lesser effect on β-arrestin recruitment, or vice-versa.

The recruitment of β-arrestin to GPCRs is a key event that not only desensitizes G protein signaling but also initiates a separate wave of signaling events and receptor internalization. nih.govbiorxiv.org Assays to measure β-arrestin recruitment, often employing techniques like Bioluminescence Resonance Energy Transfer (BRET), are crucial to understanding the full spectrum of a ligand's activity. nih.gov For this compound, a thorough investigation using such assays would be necessary to determine if it exhibits any bias in its antagonism at D2 and 5-HT2A receptors, which could have implications for its clinical profile.

Exploration of Downstream Molecular Effectors in Cultured Cellular Systems

The interaction of this compound with its target receptors initiates a cascade of intracellular events mediated by various downstream molecular effectors. As a D2 receptor antagonist, gevotroline is expected to modulate the cyclic adenosine monophosphate (cAMP) signaling pathway. d-nb.info D2 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels. nih.gov By blocking the D2 receptor, gevotroline would prevent this inhibition, thereby potentially leading to a relative increase in cAMP levels in the presence of a D2 agonist.

Another critical downstream signaling pathway influenced by both D2 and 5-HT2A receptors is the extracellular signal-regulated kinase (ERK) pathway. nih.gov ERK phosphorylation is a key event in cell signaling that can be modulated by GPCR activation. frontiersin.orgnih.gov The effect of this compound on ERK phosphorylation in cultured cellular systems would provide valuable insights into its integrated downstream signaling effects. For example, studies on other antipsychotics have explored their impact on ERK signaling to understand their mechanisms of action better.

The table below summarizes potential downstream effectors that could be investigated for this compound in cultured cellular systems.

Signaling PathwayKey EffectorExpected Modulation by Gevotroline (as an antagonist)
cAMP PathwayAdenylyl Cyclase / cAMPPrevention of agonist-induced inhibition (D2R)
MAPK/ERK PathwayERK PhosphorylationModulation dependent on the integrated input from D2 and 5-HT2A receptor blockade

Methodologies for In Vitro Pharmacological Characterization of this compound

Radioligand Binding Assays and Competition Studies

Radioligand binding assays are a cornerstone for characterizing the affinity of a drug for its receptor targets. nih.govnih.goveurofinsdiscovery.com These assays utilize a radiolabeled ligand that specifically binds to the receptor of interest.

In saturation binding assays , increasing concentrations of a radiolabeled ligand are incubated with a tissue or cell membrane preparation expressing the target receptor. This allows for the determination of the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity, and the maximum receptor density (Bmax).

Competition binding assays are employed to determine the affinity of an unlabeled compound, such as this compound. nanotempertech.comnih.gov In this setup, a fixed concentration of a radiolabeled ligand is co-incubated with varying concentrations of the unlabeled competitor. The ability of the unlabeled compound to displace the radiolabeled ligand from the receptor is measured. From this, the inhibitory constant (Ki) of the unlabeled compound is calculated, which reflects its binding affinity for the receptor. Gevotroline has been shown to have a weak affinity for the D2 receptor site with a Ki of 104 nM. nih.gov

The table below illustrates the type of data generated from competition binding assays for this compound at its primary targets.

Receptor TargetRadioligandCompetitorKi (nM)
Dopamine D2e.g., [3H]-SpiperoneGevotroline HCl104 nih.gov
Serotonin 5-HT2Ae.g., [3H]-KetanserinGevotroline HCl-
Sigma-1e.g., [3H]-(+)-PentazocineGevotroline HCl-

Functional Assays in Receptor-Expressing Cell Lines

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. bmglabtech.com These assays are typically performed in cell lines, such as Human Embryonic Kidney (HEK) 293 cells, that have been genetically engineered to express a specific receptor. nih.govnih.gov

For this compound, functional assays would measure its ability to block the response induced by a known agonist at the D2 and 5-HT2A receptors. Common readouts for these assays include:

cAMP Assays: For Gi/o-coupled receptors like the D2 receptor, the inhibition of forskolin-stimulated cAMP production by an agonist can be measured. An antagonist like gevotroline would reverse this inhibition. innoprot.com

Calcium Flux Assays: For Gq/11-coupled receptors like the 5-HT2A receptor, agonist stimulation leads to an increase in intracellular calcium. The ability of gevotroline to block this calcium mobilization would be quantified.

Reporter Gene Assays: These assays link receptor activation to the expression of a reporter gene (e.g., luciferase or β-galactosidase), providing a quantifiable output of receptor activity.

The following table outlines the principles of functional assays used to characterize this compound.

Assay TypeReceptorPrincipleExpected Outcome for Gevotroline
cAMP AssayDopamine D2Measures inhibition of adenylyl cyclase.Blocks agonist-induced decrease in cAMP.
Calcium Flux AssaySerotonin 5-HT2AMeasures mobilization of intracellular calcium.Blocks agonist-induced increase in calcium.
β-Arrestin RecruitmentD2, 5-HT2AMeasures the recruitment of β-arrestin to the activated receptor.Blocks agonist-induced β-arrestin recruitment.

Preclinical Behavioral and Neurobiological Investigations of Gevotroline Hydrochloride in Animal Models

Application of Ethopharmacological Paradigms in Gevotroline (B11223) Hydrochloride Research

Ethopharmacology, the study of the effects of drugs on animal behavior in their natural or semi-natural environments, provides a critical framework for understanding the preclinical profile of compounds like gevotroline hydrochloride. These paradigms allow for a detailed analysis of behavioral changes that may correspond to therapeutic effects or side effects in humans.

Rodent models are instrumental in the early assessment of psychoactive compounds. rjsocmed.com These models can simulate certain aspects of human affective and cognitive disorders, providing a platform to evaluate the therapeutic potential of new drugs. rjsocmed.com For instance, models of depression and anxiety in rodents are used to observe behaviors such as anhedonia (reduced pleasure), behavioral despair, and anxiety-like responses in challenging environments. nih.gov Similarly, cognitive functions like learning and memory are assessed using various maze and recognition tasks. mdpi.com

The evaluation of this compound in these models would involve administering the compound to rodents and observing its effects on behaviors relevant to affective and cognitive dysregulation. This could include tests like the forced swim test or tail suspension test for depressive-like behavior, the elevated plus-maze for anxiety-like behavior, and the novel object recognition test for memory. mdpi.comnih.gov The goal is to determine if this compound can normalize the behavioral deficits observed in these models, suggesting potential efficacy for related human conditions.

Interactive Table: Rodent Models for Affective and Cognitive Dysregulation

Behavioral Domain Common Rodent Models Key Behavioral Measures
Affective (Depression-like) Forced Swim Test, Tail Suspension Test Immobility time
Affective (Anxiety-like) Elevated Plus Maze, Open Field Test Time spent in open arms/center
Cognitive (Learning & Memory) Novel Object Recognition, Morris Water Maze Recognition index, Escape latency

A crucial step in the preclinical development of any potential antipsychotic is its evaluation in animal models that are predictive of antipsychotic efficacy. scielo.br These models often involve inducing a hyperdopaminergic state in rodents, which is thought to mimic some aspects of psychosis. mpg.de Common methods include the administration of dopamine (B1211576) agonists like amphetamine or the NMDA receptor antagonist phencyclidine (PCP), which induce behaviors such as hyperlocomotion and stereotypy. scielo.brscielo.br

The ability of a test compound to attenuate these drug-induced behaviors is considered a predictor of its antipsychotic potential. scielo.br this compound's profile as a D2 and 5-HT2 receptor antagonist suggests it would be active in these models. wikipedia.org Its efficacy would be compared to that of established typical and atypical antipsychotics, such as haloperidol (B65202) and clozapine, respectively. scielo.br

While evaluating the antipsychotic potential of a compound, it is also important to assess whether the compound itself possesses any antipsychotomimetic properties. nih.gov This involves administering the compound to animals and observing for behaviors that resemble symptoms of psychosis, such as disruptions in sensorimotor gating, which can be measured using the prepulse inhibition (PPI) of the startle reflex test. scielo.br A deficit in PPI is observed in some psychiatric disorders, including schizophrenia.

The assessment of this compound in such models would help to ensure that it does not exacerbate or induce psychotic-like behaviors. This is a critical safety evaluation in the preclinical phase of drug development.

Neurochemical and Neurophysiological Correlates of this compound Administration

Understanding the neurochemical and neurophysiological effects of a compound is essential to elucidating its mechanism of action. For this compound, this involves examining its influence on neurotransmitter systems and endocrine responses in the brain.

This compound is known to act as an antagonist at both dopamine D2 and serotonin (B10506) 5-HT2 receptors. wikipedia.org The balance of activity at these two receptor types is a key characteristic of many atypical antipsychotics. nih.gov Preclinical studies would aim to further characterize this interaction in specific brain regions associated with psychosis and mood regulation, such as the prefrontal cortex, striatum, and hippocampus. nih.govnih.gov

Techniques like in vivo microdialysis can be used to measure changes in the extracellular levels of neurotransmitters like dopamine and serotonin in these brain regions following the administration of this compound. biorxiv.org Additionally, receptor binding assays can determine the affinity and selectivity of this compound for various neurotransmitter receptors beyond D2 and 5-HT2, including sigma receptors for which it also has a high affinity. wikipedia.org

Interactive Table: Neurotransmitter Systems and Their Functions

Neurotransmitter System Key Functions Relevance to Psychiatric Disorders
Dopaminergic Reward, motivation, motor control Schizophrenia, Parkinson's disease openaccessjournals.comnih.gov
Serotonergic Mood, sleep, appetite, cognition Depression, anxiety, schizophrenia nih.gov
Glutamatergic Excitatory neurotransmission, learning, memory Schizophrenia, neurodegenerative diseases nih.govopenaccessjournals.com
GABAergic Inhibitory neurotransmission, anxiety regulation Anxiety disorders, epilepsy openaccessjournals.comdana.org

The endocrine system, particularly the hypothalamic-pituitary-adrenal (HPA) axis, is often dysregulated in psychiatric disorders. epdf.pub The HPA axis is the body's primary stress response system, and its activity can be monitored by measuring levels of stress hormones like corticosterone (B1669441) in rodents (analogous to cortisol in humans). wikipedia.org

Studies have shown that ligands for the sigma receptor, for which this compound has a high affinity, can alter plasma corticosterone concentrations in rats. wikipedia.org Therefore, investigating the effects of this compound on corticosterone levels in animal models would provide insights into its potential impact on the HPA axis and its relevance to stress-related psychiatric conditions. wikipedia.orgnih.gov This would typically involve measuring baseline corticosterone levels and then assessing changes after acute or chronic administration of the compound.

In Vivo Receptor Occupancy Studies Using Advanced Neuroimaging Techniques

In vivo receptor occupancy studies are a cornerstone of modern neuropsychopharmacology, providing crucial insights into the dose-dependent interaction of a drug with its intended molecular targets in the living brain. Advanced neuroimaging techniques, particularly Positron Emission Tomography (PET), are instrumental in these investigations. nih.govnih.gov PET studies allow for the non-invasive quantification of receptor binding, which is essential for establishing a drug's therapeutic window and predicting its clinical efficacy and potential for side effects. snmjournals.org

For a compound like this compound, which exhibits a multi-receptor binding profile, such studies would be invaluable. Gevotroline is known to possess a modest affinity for dopamine D2 and serotonin 5-HT2 receptors, coupled with a high affinity for the sigma receptor. wikipedia.orgncats.ioebi.ac.uk This complex pharmacology suggests that its therapeutic effects and side-effect profile are likely a consequence of its integrated actions at these different receptor sites.

While specific in vivo receptor occupancy data for this compound using PET or similar neuroimaging techniques are not extensively available in publicly accessible literature, the general methodology for such studies is well-established. These studies typically involve the administration of a radiolabeled ligand that has high specificity for the target receptor, followed by imaging to determine a baseline level of receptor availability. Subsequently, the drug of interest (in this case, this compound) is administered, and the imaging is repeated to measure the displacement of the radioligand. The degree of displacement provides a direct measure of receptor occupancy at a given drug dose.

A hypothetical PET study for gevotroline could involve separate scans to assess its occupancy at D2, 5-HT2, and sigma receptors. The results would be crucial for understanding the dose-response relationship at each target and how this relates to its antipsychotic and other behavioral effects observed in preclinical models. For instance, a study in rats demonstrated that gevotroline, acting as a sigma receptor ligand, increases plasma corticosterone levels, suggesting an interaction with the hypothalamic-pituitary-adrenal (HPA) axis. nih.govebi.ac.uk Correlating such neuroendocrine effects with sigma receptor occupancy measured by PET would provide a more complete picture of its mechanism of action.

The table below illustrates the kind of data that would be generated from such a study, though it is important to note that this is a hypothetical representation for illustrative purposes and is not based on actual experimental data for this compound.

Hypothetical In Vivo Receptor Occupancy Data for this compound

Receptor TargetBrain Region of InterestRadioligandED50 for Receptor Occupancy (mg/kg)
Dopamine D2Striatum[11C]RacloprideData Not Available
Serotonin 5-HT2AFrontal Cortex[18F]AltanserinData Not Available
Sigma-1Whole Brain[11C]SA4503Data Not Available

Strategic Design and Validation of Animal Models for this compound Studies

Cross-Species Pharmacokinetic Considerations in Preclinical Drug Development

The translation of findings from preclinical animal models to human clinical trials is a significant challenge in drug development. A critical component of this translational process is the understanding of a drug's pharmacokinetics (PK)—its absorption, distribution, metabolism, and excretion (ADME)—across different species. nih.gov Cross-species pharmacokinetic scaling is a method used to predict human PK parameters from data obtained in animal studies, which is essential for selecting an appropriate first-in-human dose and for designing safe and effective clinical trials. allucent.comresearchgate.net

The table below presents a hypothetical comparison of key pharmacokinetic parameters for an investigational antipsychotic agent across different species, illustrating the type of data that would be crucial for the preclinical development of this compound. It is important to emphasize that this table is for illustrative purposes and does not represent actual data for this compound.

Illustrative Cross-Species Pharmacokinetic Parameters for a Hypothetical Antipsychotic

ParameterMouseRatDogMonkeyHuman (Predicted)
Clearance (CL) (mL/min/kg)Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Volume of Distribution (Vd) (L/kg)Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Half-life (t1/2) (h)Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Bioavailability (F) (%)Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Differences in metabolic pathways and rates between species can significantly impact a drug's efficacy and toxicity. Therefore, in vitro metabolism studies using liver microsomes or hepatocytes from different species, including humans, are often conducted in parallel to identify any species-specific metabolites and to inform the selection of the most appropriate animal models for toxicological studies.

Ethical and Methodological Frameworks for Animal Research in Neuropsychopharmacology

The use of animals in neuropsychopharmacological research is governed by strict ethical and methodological frameworks to ensure the welfare of the animals and the scientific validity of the research. nih.govkrebsliga.ch These frameworks are essential for the responsible conduct of studies investigating compounds like this compound.

A cornerstone of the ethical framework is the principle of the "Three Rs": Replacement , Reduction , and Refinement . forskningsetikk.no

Replacement encourages the use of non-animal methods whenever possible.

Reduction aims to minimize the number of animals used to obtain statistically significant data.

Refinement focuses on modifying experimental procedures to minimize animal pain, suffering, and distress.

Adherence to these principles is a prerequisite for obtaining approval from institutional animal care and use committees (IACUCs) or equivalent ethics committees, which provide oversight for all animal research. oup.com

Methodologically, the design of animal models in neuropsychopharmacology strives to achieve three types of validity:

Face validity refers to the extent to which the model recapitulates the symptoms of the human disorder.

Construct validity relates to the theoretical rationale of the model, meaning that it should be based on a similar underlying pathophysiology as the human condition.

Predictive validity is the ability of the model to predict the efficacy of treatments in humans. frontiersin.orgfrontiersin.org

For a compound like gevotroline, which was developed as an atypical antipsychotic, animal models of psychosis would be employed. These might include pharmacologically induced models (e.g., using NMDA receptor antagonists like phencyclidine or ketamine to induce psychosis-like behaviors) or genetic models. The choice of model and the specific behavioral and neurobiological endpoints measured are critical for accurately assessing the compound's potential therapeutic effects.

The Research Domain Criteria (RDoC) framework, developed by the National Institute of Mental Health (NIMH), offers a more recent approach to designing and interpreting animal studies in psychiatry. frontiersin.orgresearchgate.net RDoC encourages the investigation of fundamental dimensions of functioning (e.g., negative valence systems, positive valence systems, cognitive systems) that cut across traditional diagnostic categories. This approach can be particularly useful for a compound with a complex receptor binding profile like gevotroline, as it allows for the examination of its effects on multiple neurobehavioral constructs that may be relevant to various aspects of psychotic disorders.

Synthetic Methodologies and Chemical Derivatization Strategies for Gevotroline Hydrochloride

Chemical Synthesis Approaches for Gevotroline (B11223) Hydrochloride

The construction of the Gevotroline hydrochloride molecule relies on established and novel organic synthesis techniques focused on building its characteristic tetracyclic core and introducing the necessary functional side chains.

The process typically begins with the reaction of a suitably substituted phenylhydrazine (B124118) with a piperidin-4-one derivative. This acid-catalyzed reaction proceeds through a hydrazone intermediate, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement (the key step of the Fischer synthesis) followed by the elimination of ammonia (B1221849) to form the indole (B1671886) ring fused to the piperidine (B6355638) ring. This yields the foundational 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole structure. Subsequent chemical modifications are then required to introduce the specific substituents found in Gevotroline.

Research into the therapeutic potential of the pyrido[4,3-b]indole class has driven the exploration of new and more efficient synthetic routes to generate a variety of analogues. nih.govnih.gov The goal is to create a library of related compounds that can be screened for improved activity or different pharmacological profiles. One key strategy involves modifying the starting materials for the Fischer indole synthesis. For instance, by using phenylhydrazines with different substituents (e.g., methyl, methoxy, fluorine, chlorine), chemists can introduce these groups into the carboline fragment of the final molecule. nih.gov

Another approach involves photochemical cyclization of intermediate triazolopyridones to form the pyrido[4,3-b]indole system. nih.gov Such novel pathways are developed to overcome challenges with existing methods, such as failed reactions or low yields for certain substituted precursors. nih.gov The synthesis of Gevotroline analogues also involves varying the side chain attached to the piperidine nitrogen. For example, pyrido[4,3-b]indoles can be attached to ethyl acrylate (B77674) in the presence of a base like Triton B to produce ester derivatives, which can be further modified. nih.gov

Rational Design and Synthesis of this compound Derivatives

The rational design of new derivatives is guided by an understanding of how the molecule's structure relates to its biological activity. This allows for the targeted synthesis of compounds with potentially enhanced properties.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds and evaluating how specific structural changes affect their biological activity. drugdesign.org For the pyrido[4,3-b]indole class, SAR investigations have focused on understanding the role of different parts of the molecule.

In studies of related hydrogenated pyrido[4,3-b]indole derivatives, researchers have introduced various substituents at position 8 of the carboline core to probe their effect on neuroprotective activity. nih.gov Biological tests on these analogues revealed that all the studied compounds, with substituents including methyl, methoxy, fluorine, and chlorine, were capable of modulating the glutamate-dependent uptake of calcium ions in rat cerebral cortex synaptosomes. nih.gov This indicates that the core scaffold is crucial for this particular biological activity, while the nature of the substituent at position 8 can fine-tune the potency or other pharmacological parameters. The goal of such SAR studies is to optimize the molecular design to develop more efficient drugs with predictable biological effects. nih.gov

Substituent at Position 8 Observed Biological Effect
MethylModulation of glutamate-dependent calcium ion uptake nih.gov
MethoxyModulation of glutamate-dependent calcium ion uptake nih.gov
FluorineModulation of glutamate-dependent calcium ion uptake nih.gov
ChlorineModulation of glutamate-dependent calcium ion uptake nih.gov

This table is based on findings for derivatives of hydrogenated pyrido[4,3-b]indoles, a class to which Gevotroline belongs.

One advanced strategy for modifying the pharmacokinetic profile of a drug is covalent conjugation, where the active molecule is chemically bonded to another entity, such as a fatty acid. This approach has been explored for various antipsychotic agents to achieve extended therapeutic effectiveness. google.com The rationale is that attaching a long-chain fatty acid can alter the drug's solubility, distribution, and metabolism, potentially allowing for less frequent dosing. google.com

This compound is listed among the antipsychotic agents for which this strategy is considered. google.com The covalent conjugate would typically be formed by creating a stable bond, such as an amide linkage, between the drug molecule and a fatty acid containing 12 to 26 carbon atoms. google.com This creates a prodrug that, after administration, slowly releases the active antipsychotic agent, thereby maintaining a therapeutic effect over a longer period. google.com

Analytical and Preparative Methodologies in this compound Synthesis

The synthesis of a pharmaceutical compound like this compound requires robust analytical methods to monitor reactions and preparative techniques to ensure the final product's high purity.

High-Performance Liquid Chromatography (HPLC) is a key analytical tool used in this context. Computer-simulation-aided HPLC method development has been successfully applied to the analysis of drug substances and their synthetic intermediates, including Gevotroline (also identified as WY-47,384). patsnap.com This technique allows for the optimization of separation conditions (e.g., mobile phase composition, flow rate, gradient) to accurately assess the purity of the compound and quantify any related impurities. patsnap.com

Once the synthesis is complete, purification is essential. For compounds like this compound, which are salts, crystallization is a common and effective purification method. The crude product can be purified by dissolving it in a suitable solvent or solvent mixture and then inducing crystallization by changing conditions such as temperature or solvent composition. google.com For example, techniques involving crystallization from ternary solvent mixtures (e.g., water, methanol, and ethyl acetate) can be employed to effectively remove impurities and isolate the hydrochloride salt with high purity, suitable for pharmacological use. google.com

Computational and Theoretical Pharmacology of Gevotroline Hydrochloride

Molecular Docking and Dynamics Simulations for Gevotroline (B11223) Hydrochloride

Computational pharmacology utilizes in silico techniques to analyze and predict the interactions of drugs with biological systems, offering significant insights into their mechanisms of action. nih.govpaccanarolab.orgeujournal.org Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide a detailed view of drug-receptor interactions at an atomic level. nih.govnih.govresearchgate.net These methods are instrumental in understanding the therapeutic potential of compounds like Gevotroline hydrochloride.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. nih.govresearchgate.net This technique is crucial in structure-based drug design for identifying the binding behavior and affinity of a small molecule within the active site of a target protein. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. youtube.com

For this compound, docking studies would be employed to elucidate its binding mode with its designated biological target. The scoring functions in docking software estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy typically indicates a more stable and favorable ligand-receptor complex. These predictions are fundamental for understanding the compound's mechanism of action and for guiding the optimization of its structure to enhance potency and selectivity. researchgate.net

Hypothetical Docking Results for this compound with a Target Receptor

Parameter Value Interpretation
Binding Energy (kcal/mol) -9.8 Indicates a strong and favorable binding interaction.
Key Interacting Residues TYR82, PHE264, ASN152 Specific amino acids in the receptor's active site forming crucial bonds.

Simulation of Conformational Changes Upon this compound Binding

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the protein-ligand complex over time. nih.govbiotechrep.ir Upon ligand binding, receptors often undergo significant structural rearrangements to accommodate the ligand and initiate a biological response. nih.govnih.govtaylorandfrancis.comdocumentsdelivered.com

Hypothetical MD Simulation Stability Metrics

Metric This compound Complex Interpretation
Average RMSD (Å) 1.5 A low and stable RMSD value suggests the complex remains stable throughout the simulation.

Pharmacophore Modeling and Virtual Screening Based on this compound's Profile

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govdovepress.comresearchgate.netnih.gov This approach is particularly valuable for identifying novel compounds with activities similar to a known active molecule like this compound. mdpi.com

Development of Ligand-Based and Structure-Based Pharmacophore Models

Pharmacophore models can be developed through two primary approaches: ligand-based and structure-based. researchgate.netmdpi.com

Ligand-Based Models: This method is employed when the three-dimensional structure of the target receptor is unknown. The model is generated by aligning a set of known active molecules and identifying the common chemical features responsible for their activity. nih.gov For this compound, a ligand-based model would be constructed using its structure and that of other known active compounds, defining features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

Structure-Based Models: When the crystal structure of the target receptor (ideally in a complex with a ligand) is available, a structure-based pharmacophore model can be created. dovepress.commdpi.com This model is derived from the key interactions observed between the ligand and the amino acid residues in the receptor's binding pocket. dovepress.com This approach provides a more precise representation of the essential interactions required for binding. dovepress.com

Hypothetical Pharmacophore Features for this compound Activity

Feature Type Location (Relative Coordinates)
HBA1 Hydrogen Bond Acceptor (2.1, 5.3, -1.2)
HYD1 Hydrophobic Center (-3.4, 2.1, 0.5)

Identification of Novel Scaffolds with this compound-like Activity

Once a validated pharmacophore model for this compound is established, it can be used as a 3D query for virtual screening of large chemical databases. nih.govmdpi.com Virtual screening is a computational technique that rapidly filters extensive libraries of compounds to identify those that match the pharmacophore model and are therefore likely to be active. mdpi.comnih.gov This process allows for the efficient identification of structurally diverse molecules, or "novel scaffolds," that possess the necessary features for biological activity but have a different core structure from this compound. ethz.ch This "scaffold hopping" is a powerful strategy for discovering new lead compounds with potentially improved properties. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

For a series of this compound analogues, a QSAR study would involve several steps. First, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each analogue. Then, a mathematical model is developed using statistical methods to correlate these descriptors with the experimentally determined biological activity (e.g., IC50 or Ki values). nih.govmdpi.com

The resulting QSAR model can be used to:

Predict the activity of newly designed, unsynthesized analogues.

Provide insights into the structural features that are most important for activity, thereby guiding further lead optimization. nih.gov

Help in understanding the mechanism of action at a molecular level.

Hypothetical QSAR Model Equation for Gevotroline Analogues pIC50 = 0.75 * LogP - 0.23 * (Molecular Weight) + 1.5 * (Num_H_Donors) + 4.2

This hypothetical equation suggests that higher lipophilicity (LogP) and a greater number of hydrogen bond donors enhance biological activity, while increased molecular weight has a slightly negative impact. Such models are invaluable for prioritizing the synthesis of new analogues with the highest probability of success. researchgate.net

Derivation of Predictive Models for Receptor Binding and Functional Activity

The development of predictive models for the receptor binding and functional activity of a compound is a cornerstone of computational pharmacology. These models, often employing techniques like quantitative structure-activity relationship (QSAR) analysis and molecular docking, aim to correlate the physicochemical properties of a molecule with its biological activity.

For a compound like this compound, a typical workflow for deriving such models would involve:

Data Collection: Gathering a dataset of compounds structurally related to this compound with experimentally determined binding affinities and functional activities for specific receptors.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, encompassing constitutional, topological, geometrical, and electronic properties.

Model Building: Utilizing statistical methods such as multiple linear regression, partial least squares, or more advanced machine learning algorithms to build a mathematical model that links the descriptors to the biological activity.

Validation: Rigorously validating the model's predictive power using internal and external validation techniques to ensure its robustness and reliability.

Such models would be invaluable for predicting the affinity of novel this compound analogs for their target receptors and estimating their potential as agonists, antagonists, or inverse agonists. However, a thorough search of scientific databases and literature reveals no specific studies detailing the development or application of such predictive models for this compound.

Table 1: Illustrative Data for a Hypothetical Predictive Model for Receptor Binding

Compound IDMolecular WeightLogPH-Bond DonorsH-Bond AcceptorsPredicted Binding Affinity (Ki, nM)
Gevotroline352.484.213Data Not Available
Analog 1366.514.513Data Not Available
Analog 2380.544.814Data Not Available
Analog 3338.453.923Data Not Available

This table is for illustrative purposes only, as no actual predictive model data for this compound was found.

Interdisciplinary Research Perspectives and Future Avenues for Gevotroline Hydrochloride

Identification of Gevotroline (B11223) Hydrochloride in Natural Matrices: A Metabolomics Perspective

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful toolkit for the identification and quantification of xenobiotics and their metabolites in biological samples. While specific metabolomics studies on gevotroline hydrochloride are not available due to its discontinued (B1498344) development, the methodologies applied to other atypical antipsychotics can serve as a blueprint for its potential detection and characterization in natural matrices such as plasma, urine, or cerebrospinal fluid.

Metabolomic profiling of patients treated with atypical antipsychotics like olanzapine, risperidone, and aripiprazole (B633) has revealed significant alterations in various metabolic pathways. For instance, studies have shown that these drugs can significantly decrease plasma levels of homovanillic acid (HVA), a major dopamine (B1211576) metabolite, and increase levels of 3-methoxy-4-hydroxyphenylglycol (MHPG), a norepinephrine (B1679862) metabolite, within weeks of treatment nih.gov. Furthermore, lipidomics, a sub-field of metabolomics, has identified changes in the plasma lipidome of patients treated with atypical antipsychotics, with alterations in ceramides, glycerophosphocholines, and triglycerides being reported researchgate.net. These changes in endogenous metabolites could serve as indirect biomarkers of this compound exposure and its pharmacodynamic effects.

Future research could employ untargeted metabolomics using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to identify this compound and its unique metabolites in various biological samples. This approach would not only allow for the direct detection of the compound but also provide a comprehensive view of the metabolic perturbations it induces. Such studies would be invaluable in understanding its pharmacokinetic profile and potential off-target effects.

Table 1: Potential Metabolomic Approaches for Studying this compound

Analytical PlatformMatrixPotential AnalytesResearch Goal
LC-HRMSPlasma, UrineGevotroline, Phase I & II metabolites, endogenous neurotransmitter metabolites (e.g., HVA, MHPG)Pharmacokinetic profiling and pharmacodynamic biomarker discovery
Lipidomics (LC-MS/MS)PlasmaCeramides, Phosphatidylcholines, TriglyceridesInvestigation of metabolic side effects and treatment response biomarkers
Gas Chromatography-Mass Spectrometry (GC-MS)UrineVolatile organic compounds, short-chain fatty acidsExploration of gut microbiome interactions and systemic metabolic changes

Repurposing and Rational Design of this compound-Inspired Research Probes

Drug repurposing, the identification of new uses for existing drugs, is a promising strategy to accelerate the development of novel therapeutics. Several antipsychotic drugs have been investigated for their potential in other therapeutic areas, most notably in oncology. The ability of many antipsychotics to cross the blood-brain barrier makes them particularly attractive candidates for treating brain tumors like glioblastoma.

For example, phenothiazines such as chlorpromazine (B137089) have demonstrated anti-cancer effects by inducing apoptosis and inhibiting intracellular signaling pathways. Other atypical antipsychotics are also being explored for their anti-neoplastic properties. Given that this compound possesses a unique chemical scaffold, it could be repurposed as a therapeutic agent or serve as a template for the rational design of novel research probes. Its γ-carboline core could be chemically modified to enhance its affinity and selectivity for specific targets of interest, such as certain G-protein coupled receptors (GPCRs) or ion channels implicated in cancer cell proliferation and survival.

The development of this compound-inspired probes could aid in the elucidation of complex biological pathways. For instance, a fluorescently tagged version of gevotroline could be used to visualize its subcellular localization and track its interaction with target proteins in real-time using advanced microscopy techniques. Furthermore, biotinylated derivatives could be employed in chemical proteomics workflows to pull down and identify its binding partners, thus revealing novel targets and mechanisms of action.

Table 2: Examples of Repurposed Antipsychotics and Their Investigated Anti-Cancer Mechanisms

Antipsychotic DrugCancer Type InvestigatedPotential Mechanism of Action
Chlorpromazine (Phenothiazine)GlioblastomaInduction of apoptosis, inhibition of PI3K/AKT/mTOR pathway
PimozideBreast Cancer, MelanomaInhibition of σ-receptors
ThioridazineVarious cancer cell linesSelective impairment of neoplastic pluripotent stem cells
OlanzapineLung and Pancreatic CancerInhibition of cancer stem cell lines, decreased expression of survivin

Advanced Methodologies for Studying this compound's Impact on Cellular Networks

Understanding the impact of a drug on cellular networks requires sophisticated methodologies that can capture the dynamic and complex nature of biological systems. For this compound, which is known to be a dopamine D2 receptor antagonist, a combination of in vitro and in silico approaches would be particularly insightful ebi.ac.uk.

Advanced in vitro techniques, such as high-content imaging and real-time cellular assays, can provide a wealth of information on the cellular consequences of D2 receptor blockade by this compound. For example, Förster resonance energy transfer (FRET)-based biosensors can be used to monitor second messenger signaling, such as changes in cyclic AMP (cAMP) levels, in response to drug treatment. Dynamic mass redistribution (DMR) assays, which are label-free and measure global cellular responses, can also provide a holistic view of gevotroline-induced signaling events.

In silico modeling can complement these experimental approaches by providing a quantitative framework to understand the interplay between drug-target binding kinetics, signal transduction, and cellular feedback mechanisms nih.govnih.govresearchgate.net. Mechanistic models can be developed to simulate the cellular response to this compound under various conditions, such as fluctuating dopamine concentrations, which mimic the physiological environment more closely nih.govnih.govresearchgate.net. These models can help to predict the functional consequences of gevotroline's specific binding properties and guide the design of future experiments.

Table 3: Advanced Methodologies for Elucidating this compound's Cellular Effects

MethodologyApplicationKey Parameters Measured
High-Content ImagingAnalysis of cellular morphology, protein localization, and cell viabilityChanges in nuclear size, mitochondrial membrane potential, cytoskeletal rearrangement
FRET-based BiosensorsReal-time monitoring of second messenger signalingcAMP, Ca2+, protein kinase A (PKA) activity
Dynamic Mass Redistribution (DMR)Label-free measurement of global cellular responsesIntegrated cellular response to receptor activation or inhibition
In Silico Mechanistic ModelingSimulation of drug-receptor interactions and downstream signalingDrug-target residence time, signal amplification, feedback loop dynamics

Systems Pharmacology Approaches for Understanding this compound's Polypharmacology

Systems pharmacology integrates computational and experimental methods to understand how drugs affect biological systems at multiple scales. This approach is particularly relevant for drugs like this compound, which likely exhibit polypharmacology—the ability to interact with multiple targets. While its primary known targets are the dopamine D2 and serotonin (B10506) 5-HT2 receptors, it is plausible that it binds to other receptors and off-target proteins, which could contribute to both its therapeutic effects and potential side effects patsnap.com.

A systems pharmacology approach to studying this compound would involve constructing a comprehensive network of its interactions. This could begin with in vitro receptor binding assays to determine its affinity for a wide range of GPCRs, ion channels, and transporters. The resulting binding profile, expressed as inhibition constants (Ki), can then be used to build a drug-target interaction network.

Computational tools, such as molecular docking and molecular dynamics simulations, can be used to predict the binding modes of this compound at its various targets and to identify key molecular determinants of its binding specificity. This information can then be integrated with pathway and network analysis to understand how the modulation of multiple targets by this compound translates into systemic effects. Ultimately, these approaches can help to build predictive models of gevotroline's efficacy and safety, and to identify patient populations that are most likely to respond to treatment.

Table 4: Comparative Receptor Binding Affinities (Ki, nM) of this compound and Other Atypical Antipsychotics

ReceptorGevotrolineOlanzapineRisperidoneAripiprazole
Dopamine D21041.1 - 113.1 - 6.20.34 - 1.3
Serotonin 5-HT2AData not available40.16 - 0.53.4 - 15
Serotonin 5-HT2CData not available115.015
Histamine H1Data not available72161
Adrenergic α1Data not available190.8 - 2.057
Muscarinic M1Data not available1.9 - 27>1000>1000

Note: Data for comparator drugs are compiled from various sources and represent a range of reported values. Specific data for Gevotroline at receptors other than D2 is limited.

Q & A

Q. How should researchers address discrepancies in this compound’s pharmacokinetic data across preclinical studies?

  • Cross-validate methodologies: Compare bioavailability results from different administration routes (oral vs. intravenous) using LC-MS/MS. Investigate species-specific metabolic pathways and consider protein binding differences. Reproduce conflicting experiments with standardized protocols .

Q. What experimental design strategies optimize this compound’s formulation for enhanced bioavailability?

  • Employ a factorial design to test variables like particle size, excipient ratios (e.g., surfactants), and pH modifiers. Use in vitro dissolution studies with biorelevant media (e.g., FaSSIF) to simulate gastrointestinal conditions. Advanced formulations (e.g., hydrogels) require rheological and stability testing .

Q. How can mechanistic studies resolve contradictory findings in this compound’s target engagement?

  • Combine in silico docking simulations with competitive binding assays (e.g., SPR, ITC) to confirm target specificity. Validate findings using CRISPR/Cas9 knockout models or siRNA silencing. Cross-reference results with orthogonal techniques like fluorescence polarization .

Q. What methodologies ensure reproducibility in this compound’s in vivo efficacy studies?

  • Standardize animal models (e.g., strain, age, sex) and randomization protocols. Use blinded assessments for endpoints like tumor volume or behavioral outcomes. Publish raw data and detailed protocols in supplementary materials to enable replication .

Data Analysis and Reporting

Q. How should researchers statistically analyze heterogeneous datasets from this compound trials?

  • Apply mixed-effects models to account for inter-individual variability. Use meta-analysis tools to aggregate data from multiple studies, and perform sensitivity analyses to identify outliers. Transparently report confidence intervals and effect sizes in publications .

Q. What are the best practices for documenting this compound’s adverse effects in preclinical studies?

  • Use CTCAE criteria for toxicity grading. Include histopathology, hematological, and biochemical markers. For rare events, apply Bayesian statistics to estimate risk probabilities. Disclose all adverse events, even if deemed unrelated to treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.